molecular formula C32H31N3O B12148307 N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide

Cat. No.: B12148307
M. Wt: 473.6 g/mol
InChI Key: XRQMQISUKJYJCQ-UHFFFAOYSA-N
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Description

N,4-Diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a polycyclic heterocyclic compound characterized by a fused diazacyclopentaazulene core. Its structural complexity arises from a combination of aromatic phenyl groups, a tetrahydro-diazacyclopentaazulene backbone, and a carboxamide functional group.

Properties

Molecular Formula

C32H31N3O

Molecular Weight

473.6 g/mol

IUPAC Name

N,2-diphenyl-6-(4-propan-2-ylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C32H31N3O/c1-22(2)23-16-18-25(19-17-23)29-27-15-9-10-20-34-28(24-11-5-3-6-12-24)21-35(32(27)34)30(29)31(36)33-26-13-7-4-8-14-26/h3-8,11-14,16-19,21-22H,9-10,15,20H2,1-2H3,(H,33,36)

InChI Key

XRQMQISUKJYJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Diazacyclopenta[cd]azulene Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can be contextualized by comparing it to other heterocyclic carboxamides and fused-ring systems described in the literature. Below is a detailed analysis based on the provided evidence and analogous compounds.

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Structural Similarities :
    • Both compounds feature fused polycyclic systems (tetrahydroimidazo[1,2-a]pyridine vs. tetrahydro-diazacyclopentaazulene).
    • Substituents such as phenyl groups and carboxamide/carboxylate functionalities are present.
  • Key Differences: Compound 1l incorporates a nitro group (-NO₂) and cyano (-CN) substituents, which enhance electron-withdrawing effects and influence reactivity .
  • Physical Properties :
    • 1l is a yellow solid with a melting point of 243–245°C and molecular weight 51% (exact value unspecified), whereas the target compound’s physical data are unreported .

N-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

  • Structural Similarities :
    • Both compounds contain carboxamide-linked aromatic systems.
    • Sulfonyl and azepane groups in this compound mirror the steric and electronic complexity of the target molecule’s diazacyclopentaazulene core .
  • Key Differences: The comparator compound features a dihydropyrazole ring and a sulfonamide group, which may confer distinct solubility and binding properties.

Triazole Derivatives (e.g., Propiconazole, Etaconazole)

  • These compounds inhibit fungal cytochrome P450 enzymes, highlighting the pharmacological relevance of nitrogen-containing heterocycles . The target compound’s diazacyclopentaazulene core may similarly interact with biological targets via nitrogen-mediated hydrogen bonding or metal coordination.

Data Table: Comparative Analysis of Key Compounds

Property/Feature Target Compound Compound 1l N-[4-(Azepan-1-ylsulfonyl)phenyl]-... Propiconazole
Core Structure Tetrahydro-2a,4a-diazacyclopenta[cd]azulene Tetrahydroimidazo[1,2-a]pyridine Dihydropyrazole + cyclohexadienylidene 1,2,4-Triazole
Key Functional Groups Carboxamide, diphenyl, isopropylphenyl Carboxylate, nitro, cyano Sulfonamide, oxidanylidene Chlorophenyl, dioxolane
Molecular Weight Not reported ~51% (exact value unspecified) Not reported 342.2 g/mol
Melting Point Not reported 243–245°C Not reported Liquid at room temperature
Potential Applications Hypothetical: Enzyme/receptor modulation Synthetic intermediate Unspecified (structural complexity suggests drug leads) Agricultural fungicide

Research Implications and Limitations

  • Gaps in Evidence : Direct pharmacological or synthetic data for the target compound are absent in the provided sources. Comparisons rely on structural analogs, which limits mechanistic or activity-based conclusions.
  • Future Directions : Synthesis optimization (e.g., one-pot reactions as in ) and computational modeling (e.g., docking studies) could elucidate the target compound’s bioactivity.

Biological Activity

N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a diazacyclopenta structure with an azulene moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C32H31N3OC_{32}H_{31}N_{3}O, indicating a rich composition that supports diverse interactions within biological systems. The presence of two phenyl groups and an isopropyl group enhances its hydrophobic character, which can significantly influence its solubility and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas. Its structural analogs have shown promising results in studies related to:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties. For instance, derivatives containing tetrahydro structures have been reported to exhibit antitumor activity against various cancer cell lines .
  • Antifungal Properties : Some structural relatives have also been identified with antifungal activity, suggesting that N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro could possess similar effects .

Understanding the mechanism of action for N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro is crucial. Interaction studies are essential to elucidate how this compound affects cellular pathways and biological targets. Potential mechanisms may include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical in DNA replication and repair processes .
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways like the Wnt pathway through inhibition of negative regulators such as Notum .

Case Studies

Several studies have explored the biological activities associated with compounds structurally related to N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro:

  • Antitumor Activity :
    • A study indicated that tetrahydro derivatives exhibited low micromolar inhibition against cancer cell lines.
    • Structural optimization led to enhanced potency in inhibiting tumor growth through targeted action on specific pathways .
  • Antifungal Activity :
    • Research involving related compounds demonstrated effective antifungal properties against various strains.
    • The mechanism was linked to disruption of fungal cell wall synthesis .

Comparative Analysis

To better understand the potential of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro in comparison to other compounds with similar frameworks, the following table summarizes relevant findings:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylphenyl)-N,3-diphenyl-5,6,7,8-tetrahydroSimilar tetrahydro structure; different substituentsAntitumor activity reported
N-(2-Methoxyphenyl)-5,6,7,8-tetrahydroContains methoxy substituent; retains diazacyclic coreAntifungal properties
14-Diaryl derivatives of tetrahydroVariations in aryl groups; retains core structureBroad spectrum antitumor activity

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